5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions. The specific steps and conditions for synthesizing this compound may vary, but generally include the following:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the sulfonamide group: This step typically involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.
Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced to the thiophene-sulfonamide intermediate.
Chemical Reactions Analysis
5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding thiols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene ring can interact with various receptors and enzymes, modulating their activity. The morpholine moiety enhances the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds to 5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide include other thiophene derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar sulfonamide group.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiophene nucleus.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-7-8-17(24-13)25(21,22)18-11-16(20)19-9-10-23-15(12-19)14-5-3-2-4-6-14/h2-8,15,18H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYUYJXKADXOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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